molecular formula C10H17Cl B108090 10-Chloro-3-decyne CAS No. 18295-64-2

10-Chloro-3-decyne

Cat. No. B108090
CAS RN: 18295-64-2
M. Wt: 172.69 g/mol
InChI Key: BQQIODGRFRSXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Chloro-3-decyne is a compound belonging to the class of organic molecules known as alkenes. It is a colorless liquid with a boiling point of 105°C and a melting point of -50°C. This compound has a variety of applications in the scientific research field due to its unique properties, and has been studied extensively in recent years.

Scientific Research Applications

Decomposition in Supercritical Water

  • Study on Deca-chlorobiphenyl (10-CB): Fang et al. (2005) explored the decomposition of deca-chlorobiphenyl, a compound related to 10-Chloro-3-decyne, in supercritical water. The study found that this compound was stable under pyrolytic conditions, but reacted and dissolved at high temperatures and pressures, especially in the presence of excess oxygen. This research provides insights into how similar compounds like this compound might behave under similar conditions (Fang et al., 2005).

Chemical Synthesis

  • Asymmetric Allylborations of 3-Decynal Dicobalt Hexacarbonyl: Roush and Park (1991) reported on the allylborations of a compound similar to this compound, focusing on the synthesis of stereochemically defined enyne dicobalt hexacarbonyl complexes. This study provides a framework for understanding how this compound might be used in similar synthetic processes (Roush & Park, 1991).

Spectral Properties

  • Study on Chloro-Substituted Triptycenes: Mori et al. (1971) conducted a study on chloro-substituted triptycenes, which included compounds like this compound. They investigated the effect of the chloro-substituent on electronic and NMR spectra, providing a basis for understanding the spectral properties of similar compounds (Mori et al., 1971).

Safety and Hazards

10-Chloro-3-decyne is a combustible liquid . It is recommended to wear suitable protective equipment, prevent the generation of vapour or mist, keep away from flames and hot surfaces, take measures to prevent the build-up of electrostatic charge, and use explosion-proof equipment . In case of contact with skin, eyes, or ingestion, immediate medical attention is advised .

properties

IUPAC Name

10-chlorodec-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Cl/c1-2-3-4-5-6-7-8-9-10-11/h2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQIODGRFRSXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066357
Record name 3-Decyne, 10-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18295-64-2
Record name 10-Chloro-3-decyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18295-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Decyne, 10-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018295642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Decyne, 10-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Decyne, 10-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Chloro-3-decyne
Reactant of Route 2
Reactant of Route 2
10-Chloro-3-decyne
Reactant of Route 3
Reactant of Route 3
10-Chloro-3-decyne
Reactant of Route 4
Reactant of Route 4
10-Chloro-3-decyne
Reactant of Route 5
Reactant of Route 5
10-Chloro-3-decyne
Reactant of Route 6
Reactant of Route 6
10-Chloro-3-decyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.